Dihydroartemisinin

概要

説明

It is widely recognized for its potent antimalarial properties and is the active metabolite of all artemisinin compounds, including artemisinin, artesunate, and artemether . Dihydroartemisinin is used in combination therapies to treat malaria, particularly in regions with drug-resistant strains of Plasmodium falciparum .

準備方法

Synthetic Routes and Reaction Conditions: Dihydroartemisinin is synthesized from artemisinin through a reduction process. The primary method involves the reduction of artemisinin using sodium borohydride (NaBH4) or potassium borohydride (KBH4) in an aprotic solvent such as tetrahydrofuran (THF) or ethanol . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to 50°C .

Industrial Production Methods: Industrial production of this compound involves the extraction of artemisinin from the dried leaves of Artemisia annua, followed by its reduction to this compound. The process is optimized for large-scale production, ensuring high yield and purity. The use of green chemistry principles, such as reusable solvents and environmentally friendly reagents, is emphasized to minimize environmental impact .

化学反応の分析

Types of Reactions: Dihydroartemisinin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form artemisinin derivatives.

Reduction: The reduction of artemisinin to this compound is a key reaction.

Substitution: this compound can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Sodium borohydride (NaBH4) or potassium borohydride (KBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products:

Oxidation: Artemisinin derivatives.

Reduction: this compound.

Substitution: Various substituted artemisinin derivatives.

科学的研究の応用

Antimalarial Therapy

Dihydroartemisinin-Piperaquine Combination

this compound is primarily used in combination therapies for malaria, particularly with piperaquine. This combination is recognized for its efficacy against Plasmodium falciparum, the most lethal malaria parasite. Studies have shown that this combination significantly reduces the malaria burden and is effective even in cases of resistance to other antimalarials.

- Efficacy : A study indicated that this compound-piperaquine remains effective in treating uncomplicated Plasmodium falciparum malaria despite emerging resistance in Southeast Asia . The treatment has shown a lower failure rate compared to other combinations like artemether-lumefantrine, attributed to the longer half-life of piperaquine .

- Resistance Monitoring : Continuous monitoring of treatment efficacy is crucial, especially in regions with reported resistance mutations. For instance, high Day 3 positivity rates were noted in some studies, indicating potential resistance issues .

Bioequivalence Studies

Pilot Studies on Bioequivalence

Research has been conducted to assess the bioequivalence of generic formulations of this compound-piperaquine. A pilot study involving healthy subjects demonstrated that certain generic formulations did not meet bioequivalence standards compared to reference drugs .

| Study Aspect | Details |

|---|---|

| Study Design | Randomized Controlled Trial |

| Subjects | 8 healthy adults |

| Key Findings | Bio-inequivalence observed in some formulations |

Treatment Failures and Resistance

Case Studies on Treatment Failures

Several case studies have documented treatment failures associated with this compound-piperaquine, particularly in patients returning from endemic regions. One notable case involved an immigrant in Italy who experienced a recrudescence of malaria after initial treatment with this compound-piperaquine following travel to Ethiopia .

- Genotyping Analysis : Genotyping confirmed that the same strain of Plasmodium falciparum was responsible for both the initial infection and subsequent recrudescence, highlighting the need for vigilance in monitoring treatment outcomes in travelers from high-risk areas.

Potential Beyond Malaria

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines and enhance the efficacy of other chemotherapeutic agents .

- Mechanism of Action : The compound appears to disrupt mitochondrial functions in cancer cells, leading to increased oxidative stress and cell death .

| Cancer Type | Effect Observed |

|---|---|

| Breast Cancer | Induction of apoptosis |

| Leukemia | Enhanced sensitivity to chemotherapy |

Combination Therapies

Tafenoquine and this compound-Piperaquine

Recent studies have explored the co-administration of tafenoquine with this compound-piperaquine for improved relapse-free efficacy in treating Plasmodium vivax malaria. Results indicated a significant reduction in relapse rates compared to this compound-piperaquine alone .

| Treatment Group | Relapse-Free Efficacy (%) |

|---|---|

| This compound-Piperaquine | 11.2% |

| Tafenoquine + this compound-Piperaquine | 21.0% |

作用機序

The mechanism of action of dihydroartemisinin involves the cleavage of endoperoxide bridges by iron, producing free radicals and reactive oxygen species (ROS). These reactive species cause oxidative stress and damage to biological macromolecules, leading to the death of the malaria parasite . This compound targets the parasite’s mitochondria and disrupts its membrane function, ultimately causing cell death .

類似化合物との比較

Artemisinin: The parent compound from which dihydroartemisinin is derived.

Artesunate: A water-soluble derivative used in severe malaria cases.

Artemether: An oil-soluble derivative used in combination therapies.

Comparison:

Artemisinin: this compound is more potent and has better bioavailability.

Artesunate: this compound is less water-soluble but has a longer half-life.

Artemether: this compound has a faster onset of action and is more effective in combination therapies.

This compound stands out due to its high efficacy, rapid action, and ability to overcome drug resistance in malaria treatment. Its unique mechanism of action and broad range of applications make it a valuable compound in both research and clinical settings.

生物活性

Dihydroartemisinin (DHA) is a derivative of artemisinin, a compound extracted from the plant Artemisia annua. It is primarily known for its potent antimalarial properties but has also been investigated for its anticancer effects and other biological activities. This article explores the biological activity of DHA, focusing on its mechanisms of action, efficacy in various diseases, and relevant research findings.

Antimalarial Activity

This compound is widely used in combination therapies for malaria, particularly in treatments against Plasmodium falciparum. Its rapid action against the parasite is attributed to its ability to generate reactive oxygen species (ROS) upon iron-mediated activation, leading to oxidative damage to the parasite's membranes and proteins.

Efficacy in Malaria Treatment

- Combination Therapy : DHA is often combined with piperaquine (DHA-PPQ) to enhance therapeutic efficacy. A study involving 197,867 individuals reported a low incidence of sudden unexplained deaths associated with DHA-PPQ, underscoring its safety profile when used appropriately .

- Resistance Issues : Emerging resistance to DHA-PPQ has been documented, particularly in Southeast Asia. A case study highlighted treatment failure in an immigrant after traveling to Ethiopia, suggesting that monitoring for resistance is critical .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties across various cancer types.

-

Apoptosis Induction : DHA has been shown to induce apoptosis in cancer cells through several pathways:

- Caspase Activation : In colorectal cancer cells (HCT116), DHA treatment increased caspase-3 and caspase-9 activities, leading to enhanced apoptosis .

- Iron Depletion : DHA causes cellular iron depletion, disrupting iron homeostasis and contributing to cancer cell death independent of oxidative stress .

- Cell Viability Reduction : Studies have demonstrated that DHA reduces cell viability in various cancer cell lines, including osteosarcoma and colon cancer cells. For instance, a significant decrease in cell viability was observed at concentrations as low as 10 µM .

Case Studies and Clinical Trials

- Osteosarcoma Cells : In vitro studies revealed that this compound induced apoptosis in canine osteosarcoma cell lines through caspase activation and DNA fragmentation .

- Colorectal Cancer : A study showed that DHA treatment led to increased BAX expression (pro-apoptotic) and decreased PARP levels (indicative of apoptosis), confirming its potential as an anticancer agent .

Summary of Key Findings

特性

Key on ui mechanism of action |

Artemisinins, including Artenimol which is a major active metabolite of many artemisinins, are thought to act via a common mechanism. While the exact mechanism of action is not certain, theories exist as to how artemisinins produce their antimalarial effect. Artemisinins are believed to bind to haem within the *P. falciparum* parasite. The source of this haem varies with the life stage of the parasite. When the parasite is in the early ring stage artemisinins are believed to bind haem produced by the parasite's haem biosynthesis pathway. In later stages artemisinins likely bind to haem released by haemoglobin digestion. Once bound to haem, artemisinins are thought to undergo activation involving ferrous iron via reductive scission which splits the endoperoxide bridge to produce a reactive oxygen. This reactive oxygen is thought to undergo a subsequent intramolecular hydrogen abstraction to produce a reactive carbon radical. The carbon radical is believed to be the source of the drugs potent activity against *P. falciparum* by alkylating a wide array of protein targets. The nature and magnitude of the effect on specific protein function as a result of this alkylation is unknown. One target which has been the focus of research is the sarco/endoplasmic reticulum Ca2+ ATPase pump of *P. falciparum*. Artemisinins have been found to irreversably bind to and inhibit this protein at a binding site similar to that of Thapsigargin. The mechanism is likely the same as for other proteins, namely alkylation via the carbon radical intermediate. Artemisinins appear to preferentially collect in infected erythrocytes, concentrating the drug by several hundred-fold compared to uninfected cells. This may play a role in why little alkylation is seen in uninfected erythrocytes. |

|---|---|

CAS番号 |

71939-50-9 |

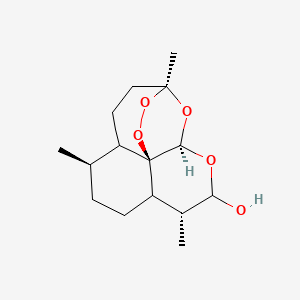

分子式 |

C15H24O5 |

分子量 |

284.35 g/mol |

IUPAC名 |

(1R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8?,9?,10?,11?,12?,13?,14-,15-/m1/s1 |

InChIキー |

BJDCWCLMFKKGEE-NAESGFLJSA-N |

SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |

異性体SMILES |

CC1CCC2C(C(OC3[C@@]24C1CC[C@](O3)(OO4)C)O)C |

正規SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |

外観 |

Solid powder |

melting_point |

164-165 |

Key on ui other cas no. |

71939-50-9 81496-81-3 |

ピクトグラム |

Flammable; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3alpha-hydroxydeoxydihydroartemisinin 8alpha-hydroxydeoxyartemisinin 9alpha-hydroxydeoxyartemisinin artemisinin, dihydro- dihydroartemisinin dihydroartemisinine dihydroqinghaosu dihydroquinghaosu dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10alpha,12alpha,12aR*))-isomer dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10beta,12alpha,12aR*))-isomer quinghaosu, dihydro- |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dihydroartemisinin exert its antimalarial activity?

A1: While the exact mechanism is still debated, the prevailing theory suggests that this compound's endoperoxide bridge interacts with heme released during parasite hemoglobin digestion. [, , ] This interaction generates free radicals that alkylate essential parasite proteins, ultimately leading to parasite death. [, ] Additionally, studies suggest that this compound may not directly inhibit hemozoin formation, unlike quinoline antimalarials. []

Q2: Does this compound affect hemozoin formation like quinoline antimalarials?

A2: Research suggests that this compound does not inhibit hemozoin formation. Unlike quinolines, it cannot bind via π-π interactions with heme. [] This was demonstrated using the heme polymerization inhibitory activity (HPIA) and β-hematin inhibitory activity (BHIA) assays. []

Q3: Beyond its antimalarial activity, what other cellular processes does this compound influence?

A3: this compound has been shown to induce apoptosis in various cancer cell lines, including lung adenocarcinoma, [] prostate cancer, [] and tongue squamous carcinoma cells. [] This apoptotic effect is often associated with increased expression of pro-apoptotic proteins like Bax and activation of caspases. [, , ] Additionally, this compound can influence cell cycle progression, for instance, by abrogating radiation-induced G2 arrest in HeLa cells. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H24O5, and its molecular weight is 284.35 g/mol.

Q5: Are there any specific spectroscopic data available for this compound?

A5: While specific spectroscopic data are not provided in the abstracts provided, this compound can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide information about the compound's structure, purity, and functional groups.

Q6: What formulation strategies are employed to enhance this compound's stability, solubility, or bioavailability?

A7: One strategy to improve the solubility and stability of this compound is the formation of inclusion complexes with beta-cyclodextrin. [] This method increases the aqueous solubility of the drug, potentially improving its bioavailability. [] Another approach involves incorporating this compound into liposomes, enhancing its delivery and potentially reducing cardiotoxicity. []

Q7: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A8: this compound is rapidly absorbed after oral administration. [] In malaria patients, it exhibits a lower clearance rate compared to healthy individuals. [] While specific metabolic pathways are not detailed in these abstracts, this compound is primarily metabolized in the liver. []

Q8: Are there differences in this compound pharmacokinetics between pregnant and non-pregnant women?

A9: Studies indicate no clinically significant differences in this compound pharmacokinetics between pregnant and non-pregnant women. [] Although, a more thorough analysis using population pharmacokinetic modeling is necessary for a comprehensive understanding. []

Q9: What in vitro models have been used to investigate the activity of this compound?

A11: Various human cancer cell lines, including lung adenocarcinoma (A549/CDDP), [] prostate cancer (PC-3), [] and tongue squamous carcinoma cells (CAL27), [] have been used to evaluate this compound's antitumor activity in vitro. Researchers utilize assays like MTT, colony formation assays, flow cytometry, and western blotting to assess cell viability, proliferation, apoptosis, and protein expression changes. [, , ]

Q10: What animal models have been employed to study this compound's efficacy?

A12: Mouse models are frequently used to assess the in vivo efficacy of this compound. For instance, researchers have utilized nude mice with xenograft tumors of human prostate cancer (PC-3) [] and human cholangiocarcinoma (QBC939) [] to evaluate the antitumor potential of this compound. These studies typically involve monitoring tumor growth, analyzing tumor tissues for markers of apoptosis and angiogenesis, and assessing the expression of proteins involved in tumor development and progression.

Q11: Has this compound been evaluated in clinical trials? What are the key findings?

A13: Yes, this compound, usually in combination with piperaquine, has been evaluated in clinical trials for malaria treatment and prevention. A study on pregnant women showed that intermittent preventive treatment with this compound-piperaquine was more effective than sulfadoxine-pyrimethamine in preventing malaria. [] Another trial in Uganda demonstrated that this compound-piperaquine was as effective as artemether-lumefantrine in treating uncomplicated malaria, with the added advantage of once-daily dosing and a longer prophylactic effect. []

Q12: Have any resistance mechanisms to this compound been identified?

A14: While this compound resistance is a growing concern, the specific mechanisms are complex and not fully elucidated. One study successfully created this compound-resistant strains of Plasmodium falciparum in vitro, suggesting that resistance can emerge under selective drug pressure. [] Another study found a correlation between this compound resistance and mutations in the Plasmodium falciparum chloroquine resistance transporter (pfcrt) gene. []

Q13: Is there evidence of cross-resistance between this compound and other antimalarial drugs?

A15: Yes, research suggests potential cross-resistance between this compound and other antimalarial drugs. One study in Papua New Guinea found that the efficacy of this compound-piperaquine against Plasmodium falciparum might be compromised due to pre-existing chloroquine resistance, implying a possible connection between chloroquine and piperaquine resistance mechanisms. [] Another study in Cambodia found that Plasmodium falciparum isolates resistant to mefloquine also displayed reduced sensitivity to this compound, highlighting the possibility of cross-resistance between these drugs. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。